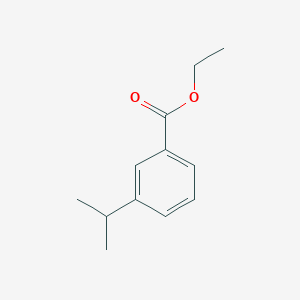
Ethyl 3-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-isopropylbenzoate: is an organic compound belonging to the ester family. It is characterized by its pleasant odor, which is typical of many esters. The compound has the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . Esters like this compound are commonly used in the fragrance and flavor industries due to their aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-isopropylbenzoate can be synthesized through the Fischer esterification process, which involves the reaction of 3-isopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-isopropylbenzoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride .
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-isopropylbenzoic acid and ethanol.
Reduction: 3-isopropylbenzyl alcohol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 3-isopropylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-isopropylbenzoate primarily involves its interaction with esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol . This hydrolysis reaction is crucial in various biological processes and can influence the pharmacokinetics of ester-containing drugs .
Comparison with Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Comparison: Ethyl 3-isopropylbenzoate is unique due to the presence of the isopropyl group on the benzene ring, which can influence its reactivity and physical properties compared to other esters like ethyl benzoate and methyl benzoate . The isopropyl group can also affect the compound’s solubility and boiling point, making it distinct in its applications .
Properties
IUPAC Name |
ethyl 3-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGOAYHWKJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














